molecular formula C8H7BrClNO2 B2617434 Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate CAS No. 1807013-19-9

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

Cat. No.: B2617434
CAS No.: 1807013-19-9
M. Wt: 264.5
InChI Key: MQNDVGZILZRSEA-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.51 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, as well as an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of bromine and chlorine atoms on the pyridine ring makes it susceptible to nucleophilic substitution reactions. The ester functional group can also participate in hydrolysis and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern influences its reactivity and makes it suitable for specific chemical transformations that other similar compounds may not undergo .

Properties

IUPAC Name

methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDVGZILZRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807013-19-9
Record name methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
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